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Executive Summary

DS18561882 is a potent and selective small molecule inhibitor of methylenetetrahydrofolate
dehydrogenase 2 (MTHFD2), a mitochondrial enzyme that plays a critical role in one-carbon
metabolism. Upregulated in a wide range of cancers and minimally expressed in normal adult
tissues, MTHFD2 represents a promising therapeutic target. This technical guide delineates the
mechanism by which DS18561882 induces replication stress in cancer cells, presenting key
preclinical data, detailed experimental protocols, and visual representations of the underlying
signaling pathways. By disrupting the synthesis of essential nucleotides, DS18561882 creates
a state of metabolic vulnerability in rapidly proliferating cancer cells, leading to stalled DNA
replication, genomic instability, and ultimately, cell death.

Core Mechanism of Action: Inducing Replication
Stress through Nucleotide Depletion

The primary mechanism of action of DS18561882 is the inhibition of the MTHFD2 enzyme
within the mitochondrial one-carbon folate cycle. This cycle is essential for the generation of
one-carbon units required for the de novo synthesis of purines and thymidylate, the building
blocks of DNA.
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By binding to MTHFD2, DS18561882 blocks the conversion of 5,10-methylenetetrahydrofolate
to 10-formyltetrahydrofolate. This enzymatic step is crucial for the production of formate, which
is exported to the cytoplasm to participate in purine synthesis. The resulting depletion of the
nucleotide pool has a direct and profound impact on DNA replication.[1] The lack of sufficient
deoxyribonucleoside triphosphates (ANTPs) leads to the slowing and stalling of replication
forks, a hallmark of replication stress.[2] This impairment of DNA synthesis predominantly
affects cancer cells in the S-phase of the cell cycle.[2]

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo efficacy of DS18561882 from preclinical
studies.

Table 1: In Vitro Activity of DS18561882

Parameter Value Cell Line Cancer Type Reference
Glso 140 nM MDA-MB-231 Breast Cancer [3][4]
ICso (MTHFD2) 6.3 NM - - [3]
ICso (MTHFD1) 570 nM - - [3]
Selectivity
(MTHFD1/MTHF  >90-fold - - [5]
D2)
Table 2: In Vivo Efficacy of DS18561882
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Animal Model Cell Line Dose Effect Reference

Dose-dependent
tumor growth
inhibition. At 300
mg/kg, tumor

30, 100, and 300

Mouse Xenograft MDA-MB-231 growth was [6]

mg/kg, BID
almost
completely
inhibited (TGI:

67%).

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the role of
DS18561882 in inducing replication stress.

MTHFD2 Enzymatic Assay

This assay quantifies the direct inhibitory effect of DS18561882 on MTHFD2 enzymatic activity.

Materials:

Recombinant human MTHFD2 enzyme

o Assay Buffer: 50 mM Tris-HCI (pH 7.5), 100 mM KCI, 10 mM MgClz, 1 mM DTT
e Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

o Cofactor: NAD*

+ DS18561882 (dissolved in DMSO)

e 96-well microplate

e Spectrophotometer

Procedure:
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» Prepare a reaction mixture containing assay buffer, recombinant MTHFD2 enzyme, and
NAD*.

e Add serial dilutions of DS18561882 or DMSO (vehicle control) to the reaction mixture in the
wells of a 96-well plate. Incubate for 15 minutes at room temperature.

« Initiate the enzymatic reaction by adding the substrate, CHz-THF.

e Monitor the increase in absorbance at 340 nm, which corresponds to the production of
NADH, over time using a spectrophotometer.

o Calculate the initial reaction velocity for each concentration of the inhibitor.

o Determine the ICso value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a dose-response curve.[5]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of DS18561882 on the proliferation and viability of cancer cells.
Materials:

o Cancer cell line of interest (e.g., MDA-MB-231)

o Complete cell culture medium

o DS18561882 (stock solution in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

e Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)

o 96-well cell culture plates

e Microplate reader

Procedure:

o Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treat the cells with serial dilutions of DS18561882 or DMSO (vehicle control) for 72 hours.[7]

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

reduce MTT to formazan crystals.

Add solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the vehicle-treated control and determine the

Glso value.[5]

DNA Fiber Assay for Replication Stress Analysis

This single-molecule analysis directly visualizes and quantifies replication fork dynamics.

Materials:

Cancer cell line of interest

Cell culture medium
5-Chloro-2’-deoxyuridine (CldU)
5-lodo-2’-deoxyuridine (1dU)
DS18561882

Lysis buffer

Spreading buffer

Microscope slides

Primary antibodies (anti-CldU, anti-ldU)
Fluorescently labeled secondary antibodies

Fluorescence microscope
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Procedure:
e Culture cells to logarithmic growth phase.

o Pulse-label the cells with CldU (e.g., 25 uM for 20 minutes) by adding it to the culture
medium.

e Wash the cells and then pulse-label with IdU (e.g., 250 uM for 20 minutes). To assess the
effect of DS18561882 on ongoing replication, the inhibitor can be added concurrently with
the 1dU pulse.

e Harvest the cells and resuspend in lysis buffer.

e Spot a small volume of the cell lysate onto a microscope slide and add spreading buffer to
stretch the DNA fibers.

e Fix and denature the DNA on the slide.

o Perform immunofluorescence staining using primary antibodies against CldU and IdU,
followed by fluorescently labeled secondary antibodies.

» Visualize the DNA fibers using a fluorescence microscope and capture images.

e Measure the length of the CldU and IdU tracks. A decrease in the length of the IdU tracks in
the presence of DS18561882 indicates a reduction in replication fork speed, a direct
measure of replication stress.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of DS18561882 in a living organism.
Materials:

e Immunocompromised mice (e.g., BALB/c nude mice)

e Human breast cancer cells (e.g., MDA-MB-231)

e Phosphate-buffered saline (PBS)
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o Matrigel (optional)

» DS18561882 formulation for oral administration
o Calipers

Procedure:

e Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 10° cells in PBS,
potentially mixed with Matrigel) into the flank of each mouse.

» Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).
o Randomize the mice into vehicle control and treatment groups.

o Administer DS18561882 orally (e.g., at doses of 30, 100, and 300 mg/kg, twice daily) or
vehicle control for a predetermined period.[6]

o Measure tumor volume with calipers every 2-3 days.
o Monitor the body weight of the mice as an indicator of toxicity.

e At the end of the study, euthanize the mice and excise the tumors for weighing and further
analysis.

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in
this guide.
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Caption: Mechanism of DS18561882-induced replication stress.
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Caption: Preclinical evaluation workflow for DS18561882.

Conclusion

DS18561882 represents a targeted therapeutic strategy that exploits the metabolic
dependencies of cancer cells. By inhibiting MTHFD2, DS18561882 effectively depletes the
nucleotide pools necessary for DNA synthesis, leading to replication stress and selective killing
of cancer cells. The preclinical data strongly support its potential as an anti-cancer agent, and
the experimental protocols provided herein offer a framework for its further investigation and
development. This technical guide provides a comprehensive overview for researchers and
drug development professionals seeking to understand and leverage the therapeutic potential
of inducing replication stress through the targeted inhibition of MTHFD2 with DS18561882.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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